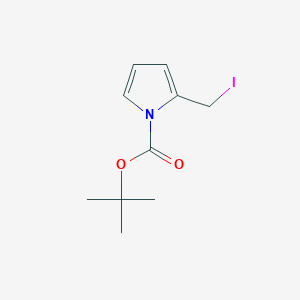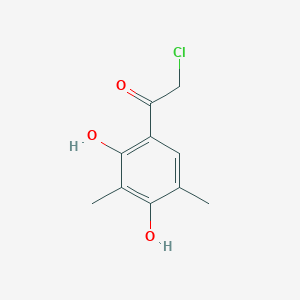
2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H11ClO3 It is a chlorinated derivative of acetophenone and features a phenyl ring substituted with two hydroxyl groups and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone typically involves the chlorination of 1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethanones with various functional groups.
科学的研究の応用
2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its potential antitumor activity against various cancer cell lines.
Industry: Potential use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone involves its interaction with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially disrupting their normal function. The chlorine atom can also participate in electrophilic reactions, leading to the modification of biomolecules. These interactions can result in the inhibition of microbial growth or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-(2,4-dimethylphenyl)ethanone
- 2-Chloro-1-(2,5-dimethylphenyl)ethanone
- 1-(2-(2,4-Dimethylphenoxy)-5-chlorophenyl)ethanone
- 1-(2-(3,5-Dimethylphenoxy)-5-chlorophenyl)ethanone
Uniqueness
2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone is unique due to the presence of both hydroxyl and chlorine substituents on the phenyl ring. This combination of functional groups allows for a diverse range of chemical reactions and biological activities, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
412022-03-8 |
|---|---|
分子式 |
C10H11ClO3 |
分子量 |
214.64 g/mol |
IUPAC名 |
2-chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H11ClO3/c1-5-3-7(8(12)4-11)10(14)6(2)9(5)13/h3,13-14H,4H2,1-2H3 |
InChIキー |
GCQIGRZSJSOFTF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1O)C)O)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


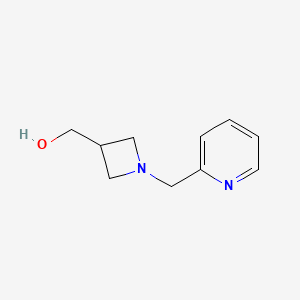
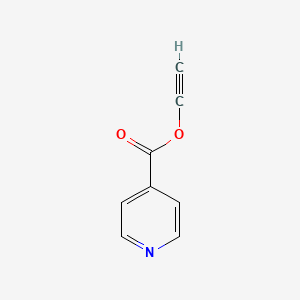



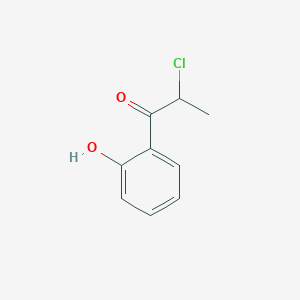
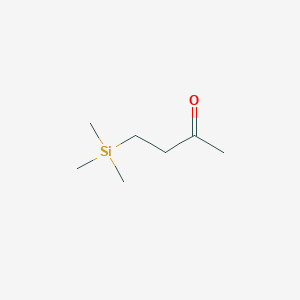
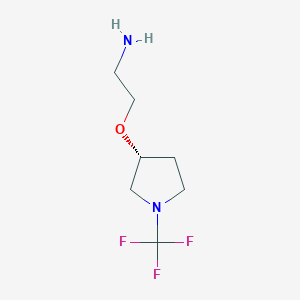
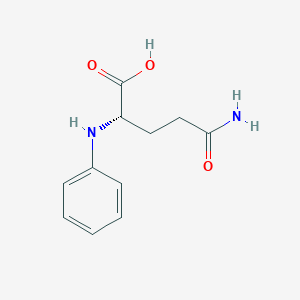


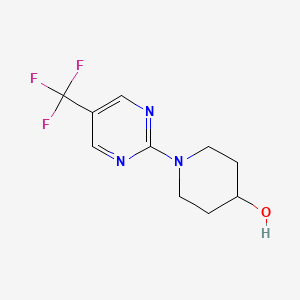
![5H-pyrimido[5,4-b]azepine](/img/structure/B13963112.png)
